molecular formula C7H14N2O2 B13313864 2-Amino-3-(oxolan-3-yl)propanamide

2-Amino-3-(oxolan-3-yl)propanamide

Cat. No.: B13313864
M. Wt: 158.20 g/mol
InChI Key: RRZCBBNQCWIVRP-UHFFFAOYSA-N
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Description

2-Amino-3-(oxolan-3-yl)propanamide is an organic compound with the molecular formula C₇H₁₄N₂O₂ It is a derivative of propanamide, featuring an oxolane ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(oxolan-3-yl)propanamide can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with amino acids or their derivatives. For instance, the reaction of 3-hydroxypropanamide with oxolane-3-carboxylic acid under acidic conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(oxolan-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-3-(oxolan-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the oxolane ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(oxolan-2-yl)propanamide
  • 2-Amino-3-(1H-indol-3-yl)propanamide
  • 2-Amino-3-(oxolan-4-yl)propanamide

Uniqueness

2-Amino-3-(oxolan-3-yl)propanamide is unique due to the specific positioning of the oxolane ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-amino-3-(oxolan-3-yl)propanamide

InChI

InChI=1S/C7H14N2O2/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)

InChI Key

RRZCBBNQCWIVRP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC(C(=O)N)N

Origin of Product

United States

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